molecular formula C13H17N5O3 B7048224 3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid

3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B7048224
M. Wt: 291.31 g/mol
InChI Key: VNUGEKURDNTLCC-UHFFFAOYSA-N
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Description

3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound that features a purine derivative linked to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative can be synthesized through a series of reactions involving the alkylation of purine with ethyl groups. The cyclopentane ring is then introduced through a cyclization reaction, followed by the addition of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The cyclopentane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring structure.

    Cyclopentane Carboxylic Acid Derivatives: Compounds with similar cyclopentane and carboxylic acid moieties.

Uniqueness

3-[(9-Ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid is unique due to the combination of its purine derivative and cyclopentane ring, which may confer distinct biological and chemical properties. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[(9-ethylpurin-6-yl)amino]-4-hydroxycyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-2-18-6-16-10-11(14-5-15-12(10)18)17-8-3-7(13(20)21)4-9(8)19/h5-9,19H,2-4H2,1H3,(H,20,21)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUGEKURDNTLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3CC(CC3O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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